REACTION_CXSMILES
|
[CH2:1]([CH2:11][N:12]([CH2:17][C:18]([O-:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15])[N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+].C(=O)(O)[O-:24].[Na+]>O>[OH2:5].[OH2:24].[CH2:11]([CH2:1][N:2]([CH2:7][C:8]([O-:10])=[O:9])[CH2:3][C:4]([OH:6])=[O:5])[N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([O-:16])=[O:15].[Na+:21].[Na+:21] |f:0.1.2,3.4,6.7.8.9.10|
|
Name
|
disodium edetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N(CC(=O)[O-])CC(=O)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cobaltous carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH to roughly 5
|
Type
|
STIRRING
|
Details
|
the liquid was stirred for approximately 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
O.O.C(N(CC(=O)[O-])CC(=O)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]([CH2:11][N:12]([CH2:17][C:18]([O-:20])=[O:19])[CH2:13][C:14]([OH:16])=[O:15])[N:2]([CH2:7][C:8]([OH:10])=[O:9])[CH2:3][C:4]([O-:6])=[O:5].[Na+:21].[Na+].C(=O)(O)[O-:24].[Na+]>O>[OH2:5].[OH2:24].[CH2:11]([CH2:1][N:2]([CH2:7][C:8]([O-:10])=[O:9])[CH2:3][C:4]([OH:6])=[O:5])[N:12]([CH2:17][C:18]([OH:20])=[O:19])[CH2:13][C:14]([O-:16])=[O:15].[Na+:21].[Na+:21] |f:0.1.2,3.4,6.7.8.9.10|
|
Name
|
disodium edetate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(N(CC(=O)[O-])CC(=O)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
cobaltous carbonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
had been added
|
Type
|
TEMPERATURE
|
Details
|
to raise the pH to roughly 5
|
Type
|
STIRRING
|
Details
|
the liquid was stirred for approximately 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Name
|
|
Type
|
|
Smiles
|
O.O.C(N(CC(=O)[O-])CC(=O)O)CN(CC(=O)O)CC(=O)[O-].[Na+].[Na+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |